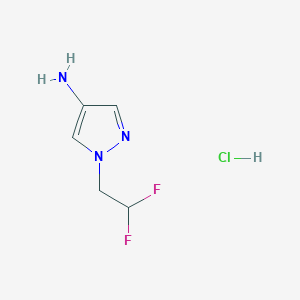
N-(4-Trifluoromethylnicotinoyl)glycinamide
Descripción general
Descripción
N-(4-Trifluoromethylnicotinoyl)glycinamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and properties. It is an amide derivative of flonicamid, a neonicotinoid insecticide. This compound is characterized by the presence of a trifluoromethyl group attached to a nicotinoyl moiety, which is further linked to a glycinamide group. The trifluoromethyl group imparts significant chemical stability and lipophilicity to the molecule, making it a subject of interest in both chemical and biological research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(4-Trifluoromethylnicotinoyl)glycinamide can be synthesized through the biotransformation of flonicamid. The process involves the use of specific bacterial strains such as Pseudaminobacter salicylatoxidans and Ensifer adhaerens, which possess nitrile hydratase and amidase enzymes. These enzymes catalyze the conversion of flonicamid to this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes. The bacterial strains are cultivated in bioreactors with optimized conditions for enzyme activity, including temperature, pH, and nutrient supply. The biotransformation process is monitored to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Trifluoromethylnicotinoyl)glycinamide undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by amidases, converting it to 4-(trifluoromethyl)nicotinoyl glycine.
Oxidation and Reduction: Potential reactions involving the trifluoromethyl group, although specific conditions and reagents are less documented.
Common Reagents and Conditions
Nitrile Hydratase and Amidase: Enzymes used in the biotransformation process
Copper Ions: Enhances enzyme activity in certain conditions.
Major Products
4-(Trifluoromethyl)nicotinoyl Glycine: A major product formed through enzymatic hydrolysis.
Aplicaciones Científicas De Investigación
N-(4-Trifluoromethylnicotinoyl)glycinamide has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of N-(4-Trifluoromethylnicotinoyl)glycinamide involves its biotransformation by specific enzymes. Nitrile hydratase converts the nitrile group to an amide, followed by amidase-catalyzed hydrolysis to form 4-(trifluoromethyl)nicotinoyl glycine. These reactions are facilitated by key residues in the enzyme active sites, such as Glu247 and Met242, which play crucial roles in catalytic activity .
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Trifluoromethylnicotinoyl)glycine: A closely related compound formed through hydrolysis.
Flonicamid: The parent compound from which N-(4-Trifluoromethylnicotinoyl)glycinamide is derived
Uniqueness
This compound is unique due to its specific biotransformation pathway and the involvement of novel enzymes. Its stability and reactivity, imparted by the trifluoromethyl group, distinguish it from other similar compounds .
Propiedades
IUPAC Name |
N-(2-amino-2-oxoethyl)-4-(trifluoromethyl)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3O2/c10-9(11,12)6-1-2-14-3-5(6)8(17)15-4-7(13)16/h1-3H,4H2,(H2,13,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZAQQBPOTJCLJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)C(=O)NCC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70905073 | |
| Record name | N-(2-Amino-2-oxoethyl)-4-(trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158062-96-5 | |
| Record name | N-(4-Trifluoromethylnicotinoyl)glycinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158062965 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-Amino-2-oxoethyl)-4-(trifluoromethyl)nicotinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70905073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-TRIFLUOROMETHYLNICOTINOYL)GLYCINAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8BY9L1682S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is N-(4-Trifluoromethylnicotinoyl)glycinamide (TFNG-AM) formed in the environment?
A1: TFNG-AM is primarily formed through the microbial degradation of the insecticide flonicamid. Several bacterial species, including Alcaligenes faecalis [], Ensifer meliloti [], and Pseudaminobacter salicylatoxidans [], have demonstrated the ability to transform flonicamid into TFNG-AM. This biotransformation is often facilitated by specific enzymes, such as nitrile hydratases (NHases) [, , , ].
Q2: What is the role of nitrile hydratases (NHases) in the degradation of flonicamid?
A2: NHases play a crucial role in the biodegradation of flonicamid by catalyzing the hydrolysis of the nitrile group in flonicamid, leading to the formation of TFNG-AM [, , ]. Studies have identified specific NHase genes within various bacterial species responsible for this conversion. For instance, Ensifer adhaerens CGMCC 6315 possesses unique NHases involved in flonicamid degradation [].
Q3: Is this compound (TFNG-AM) further metabolized?
A3: Yes, research indicates that TFNG-AM can be further degraded into 4-(trifluoromethyl) nicotinoyl glycine (TFNG) [, ]. This conversion is often mediated by amidases, a class of enzymes that hydrolyze amides. Pseudaminobacter salicylatoxidans, for example, utilizes a novel amidase, PmsiA, to facilitate this transformation [].
Q4: What analytical techniques are employed to study the formation and degradation of TFNG-AM?
A4: Scientists utilize a combination of advanced analytical techniques to monitor and characterize the formation and degradation of TFNG-AM. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are commonly employed to identify and quantify TFNG-AM and other metabolites in various matrices, such as orange fruits [].
Q5: What is the environmental significance of understanding the degradation pathway of flonicamid?
A5: Understanding the complete degradation pathway of flonicamid, including the formation and subsequent degradation of TFNG-AM, is crucial for assessing its environmental fate and potential impact. This knowledge helps researchers develop effective bioremediation strategies to mitigate any potential risks associated with flonicamid use and promote sustainable agricultural practices [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Oxabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B1432217.png)







![5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid hydrochloride](/img/structure/B1432229.png)

![2-Cyclopropyl-2,6-diazaspiro[3.3]heptane bistrifluoroacetate](/img/structure/B1432234.png)

![4-[3-(4-Methyl-1-piperazinyl)propoxy]benzaldehyde hydrochloride](/img/structure/B1432237.png)
amine hydrobromide](/img/structure/B1432238.png)
